Cas no 1004192-94-2 (2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid)
2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
-
- Inchi: 1S/C7H9ClN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12)
- InChI Key: FXOYRQOITFKUMP-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)C(C(=O)O)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027964-250mg |
2-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid |
1004192-94-2 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 027964-1g |
2-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid |
1004192-94-2 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 027964-2g |
2-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid |
1004192-94-2 | 2g |
£638.00 | 2022-03-01 | ||
| Fluorochem | 027964-5g |
2-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid |
1004192-94-2 | 5g |
£963.00 | 2022-03-01 | ||
| Chemenu | CM313977-1g |
2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid |
1004192-94-2 | 95% | 1g |
$765 | 2023-02-03 | |
| Enamine | EN300-62244-0.05g |
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid |
1004192-94-2 | 95% | 0.05g |
$142.0 | 2023-07-06 | |
| Enamine | EN300-62244-0.1g |
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid |
1004192-94-2 | 95% | 0.1g |
$212.0 | 2023-07-06 | |
| Enamine | EN300-62244-0.25g |
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid |
1004192-94-2 | 95% | 0.25g |
$302.0 | 2023-07-06 | |
| Enamine | EN300-62244-0.5g |
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid |
1004192-94-2 | 95% | 0.5g |
$476.0 | 2023-07-06 | |
| Enamine | EN300-62244-1.0g |
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid |
1004192-94-2 | 95% | 1.0g |
$610.0 | 2023-07-06 |
2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Suppliers
2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
Professional Introduction to 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic Acid (CAS No. 1004192-94-2)
2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid, with the chemical formula C₉H₈ClN₂O₂, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a pyrazole core and a chlorinated aromatic ring makes it a versatile scaffold for developing novel therapeutic agents.
The CAS number 1004192-94-2 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. The molecular structure of 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid features a methylpropanoic acid side chain, which contributes to its reactivity and functionalization potential. This side chain can be further modified to introduce additional pharmacophores, enhancing its suitability for drug development.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole-based compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The 4-chloro substituent on the pyrazole ring enhances the compound's electronic properties, making it more amenable to interactions with biological targets. This feature is particularly valuable in designing molecules with improved binding affinity and selectivity.
Recent studies have highlighted the potential of 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid as a key intermediate in synthesizing novel drug candidates. Researchers have explored its utility in generating derivatives with enhanced pharmacological properties. For instance, modifications at the methylpropanoic acid moiety have led to compounds with improved solubility and bioavailability, critical factors for clinical efficacy.
The compound's structural framework also allows for exploration in fragment-based drug design, a strategy that leverages small molecular fragments to identify lead compounds. The combination of the pyrazole core and the chlorinated aromatic ring provides a rich scaffold for virtual screening and experimental validation. This approach has been instrumental in accelerating the discovery of new therapeutic agents with minimal toxicity profiles.
Advances in computational chemistry have further facilitated the study of 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid. Molecular modeling techniques have enabled researchers to predict binding interactions between this compound and biological targets, such as enzymes and receptors. These predictions are crucial for optimizing lead structures before moving into costly and time-consuming wet-lab experiments.
The pharmaceutical industry has shown particular interest in developing inhibitors targeting enzymes involved in inflammatory pathways. The pyrazole derivative nature of 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid makes it a promising candidate for this purpose. By fine-tuning its structure, scientists aim to create molecules that selectively inhibit key inflammatory enzymes, thereby reducing inflammation without causing systemic side effects.
In conclusion, 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic targets and methodologies, this compound is likely to play an increasingly important role in the fight against human disease.
1004192-94-2 (2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid) Related Products
- 1172946-17-6(1H-Pyrazole-1-acetic acid, α-methyl-, hydrochloride (1:1))
- 51363-82-7(2-(4-Chloro-1H-pyrazol-1-yl)propanoic acid)
- 851975-10-5(2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid)
- 32089-46-6(2-(4-chloropyrazol-1-yl)acetic acid)
- 1005694-58-5(2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid)
- 956722-93-3(2-(1H-Pyrazol-1-yl)propanoic acid)
- 1005611-73-3(methyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate)
- 1005629-01-5(2-(4-chloro-1H-pyrazol-1-yl)butanoic acid)
- 1431963-16-4(2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride)
- 51292-38-7(Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate)